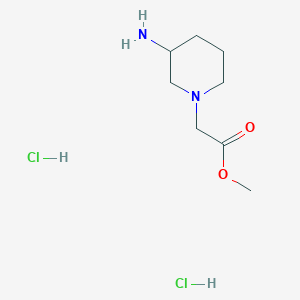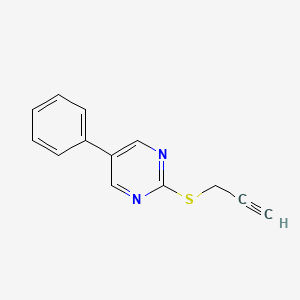![molecular formula C13H13N3O4S B2479524 methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate CAS No. 1448027-28-8](/img/structure/B2479524.png)
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate” is a complex organic molecule that contains several functional groups, including a pyrazolo[5,1-b][1,3]oxazine ring, a thiophene ring, and carboxylate groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[5,1-b][1,3]oxazine ring fused to a thiophene ring. The carboxylate group would be attached to the thiophene ring, and the carboxamido group would be attached to the pyrazolo[5,1-b][1,3]oxazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carboxylate or carboxamido groups, or at the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. For example, the presence of the carboxylate group would likely make the compound acidic, and the aromatic rings would contribute to its stability and possibly its reactivity .Wissenschaftliche Forschungsanwendungen
Novel Cyclization Methods
Research into the structural modification and cyclization of related compounds has demonstrated unique approaches to synthesizing diverse heterocyclic systems. For instance, the thermal decarbonylation of certain carboxylates has led to novel methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates. These outcomes underscore the compound's potential in exploring new synthetic pathways within organic chemistry, particularly in the creation of complex heterocyclic structures. The mechanisms of these reactions have been substantiated by X-ray crystallography and computational studies, offering insights into the potential applications of similar compounds in synthetic organic chemistry (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Heterocyclic Synthesis via Reactivity with Nitrogen Nucleophiles
The reactivity of similar thiophene carboxamides towards various nitrogen nucleophiles has been explored, yielding a range of heterocyclic derivatives including pyrazoles, isoxazoles, and pyrimidines. These findings highlight the versatility of such compounds in heterocyclic synthesis, pointing to their usefulness in generating pharmacologically relevant structures. The synthetic methodologies employed demonstrate the compound's reactivity, paving the way for the development of novel heterocyclic compounds with potential applications in drug discovery and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis of Biologically Active Heterocycles
Further research has focused on the transformation of related compounds to produce heterocycles with significant biological activity. By manipulating the molecular structure of thiophene carboxamides, researchers have synthesized compounds exhibiting promising antibacterial and antifungal properties. This area of research underscores the potential of such compounds in contributing to the discovery and development of new antimicrobial agents. The methodologies employed not only highlight the synthetic versatility of these compounds but also their potential role in addressing the need for novel antimicrobial therapies (Youssef, Abbady, Ahmed, & Omar, 2011).
Applications in Nucleoside Analogues Synthesis
The synthesis of nucleoside analogues represents another area of application for related thiophene carboxamide compounds. By employing innovative synthetic strategies, researchers have created analogues of antiviral compounds such as pyrazofurin. These studies not only highlight the compound's utility in nucleoside analogue synthesis but also its potential implications for antiviral drug development. The resulting compounds, characterized by their unique structural features, could provide the basis for the development of novel antiviral therapies (Huybrechts, Buffel, Freyne, & Hoornaert, 1984).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-13(18)8-3-6-21-12(8)14-11(17)9-7-10-16(15-9)4-2-5-20-10/h3,6-7H,2,4-5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQHUXZPVIUIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)





![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)